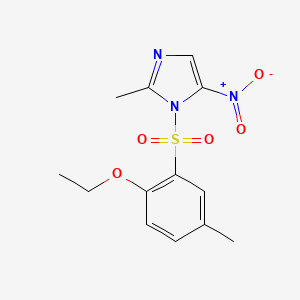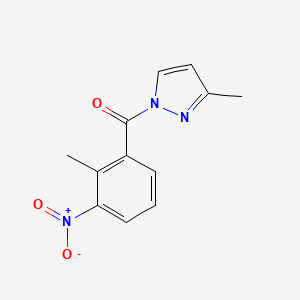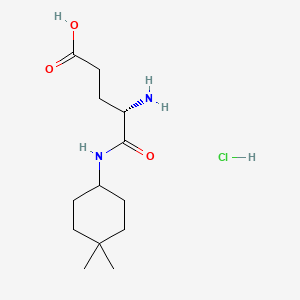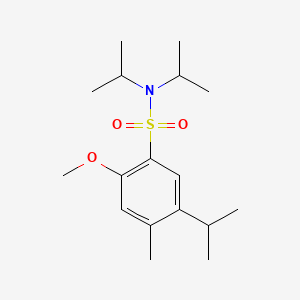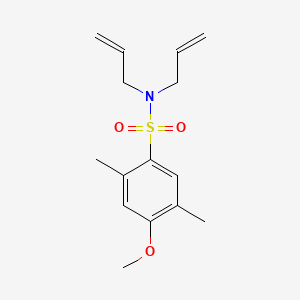
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as TMBPS, is a sulfonamide compound that has been synthesized and studied for its potential biological applications.
Wirkmechanismus
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide reacts with H2S through a nucleophilic substitution reaction, resulting in the formation of a stable sulfonamide product. The reaction is selective for H2S and does not react with other thiols or sulfides. The resulting fluorescent signal is proportional to the concentration of H2S present in the sample.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to be non-toxic and non-cytotoxic in cell culture experiments. It has also been shown to be stable in biological fluids and can be used to detect H2S in blood and tissue samples.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a fluorescent probe for H2S is its high selectivity and sensitivity. It is also relatively easy to synthesize and can be used in a variety of biological systems. However, one limitation is that it requires the use of a fluorescence microscope or spectrophotometer for detection, which may not be available in all laboratories.
Zukünftige Richtungen
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide in scientific research. One potential application is in the detection of H2S in disease states, such as cancer and cardiovascular disease, where H2S levels are known to be altered. 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide could also be used to study the role of H2S in biological signaling pathways and to develop new therapies for H2S-related diseases. Additionally, 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide could be modified to detect other biologically important molecules, such as reactive oxygen species or nitric oxide.
Synthesemethoden
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine, followed by a reaction with sodium hydride, and finally, a reaction with isopropanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential as a fluorescent probe for detecting the presence of hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule in the body, but its detection can be difficult due to its low concentration and reactivity. 2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to selectively react with H2S, producing a fluorescent signal that can be detected and quantified.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-10(2)16(11(3)4)19(17,18)15-9-13(6)12(5)8-14(15)7/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLAMIDIAPKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

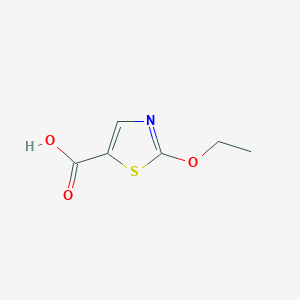
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
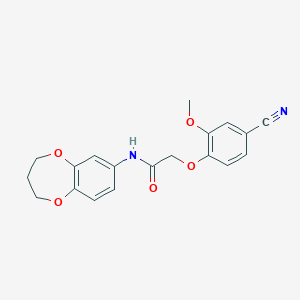
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
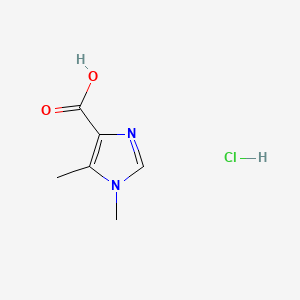
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
